Product packaging for 8-Methylimidazo[1,2-a]pyridin-3-amine(Cat. No.:CAS No. 68739-11-7)

8-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B020067
CAS No.: 68739-11-7
M. Wt: 147.18 g/mol
InChI Key: GGGMCFYRIGTEMG-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridin-3-amine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a privileged structure in pharmacology known for its diverse biological activities. Key Research Applications & Value: Oncology Research: Imidazo[1,2-a]pyridine derivatives are promising candidates in anticancer research. They have demonstrated potent activity against various cancer cell lines, including breast and ovarian cancers, by modulating key signaling pathways and inducing apoptosis. Anti-Inflammatory Research: Novel derivatives based on this core structure exhibit significant anti-inflammatory properties. Research indicates that these compounds exert their effects by potently suppressing the NF-κB and STAT3 signaling pathways, which are central to the inflammatory response. This leads to the reduced expression of inflammatory mediators such as COX-2, iNOS, and cytokines like TNF-α and IL-6. Versatile Synthetic Intermediate: This amine-functionalized core is an essential building block for the design and synthesis of more complex, multifunctional bioactive molecules. It is particularly useful for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling & Compliance: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B020067 8-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 68739-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMCFYRIGTEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512796
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68739-11-7
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylimidazo[1,2-a]pyridin-3-amine
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Synthetic Methodologies for 8 Methylimidazo 1,2 a Pyridin 3 Amine and Its Derivatives

Classical and Conventional Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis

Traditional methods for the construction of the imidazo[1,2-a]pyridine ring system have been well-established for decades and primarily involve the condensation and subsequent cyclization of appropriately substituted pyridine (B92270) precursors.

Condensation Reactions with 2-Aminopyridines

The most common classical approach to the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov In the context of synthesizing 8-methyl substituted derivatives, the starting material would be 3-methyl-2-aminopyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.

While this method is robust, it has some limitations, including the lachrymatory nature of many α-halocarbonyl compounds and their limited commercial availability. nih.gov

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone in the synthesis of the imidazo[1,2-a]pyridine nucleus. These reactions often start from a 2-aminopyridine that has been functionalized with a side chain containing a suitable electrophilic center. For instance, a 2-aminopyridine can be acylated or alkylated with a reagent that also contains a latent carbonyl group or a group that can be converted into one. Subsequent treatment with acid or base can then induce the cyclization to form the fused imidazole (B134444) ring.

Multicomponent Reaction Strategies for 8-Methylimidazo[1,2-a]pyridin-3-amine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds.

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. rug.nlbeilstein-journals.orgnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. rug.nlbio-conferences.org For the synthesis of this compound, 3-methyl-2-aminopyridine would be employed as the amine component.

The reaction mechanism is believed to proceed through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the protonated Schiff base, followed by an intramolecular cyclization and tautomerization to afford the final 3-aminoimidazo[1,2-a]pyridine product. rug.nl A variety of catalysts have been employed to promote this reaction, including scandium triflate and p-toluenesulfonic acid. researchgate.netacs.org

2-AminopyridineAldehydeIsocyanideCatalystProductReference
2-AminopyridineVarious aldehydes4-Chlorophenyl isocyanidep-Toluenesulfonic acid or Scandium triflate3-(4-Chlorophenylamino)imidazo[1,2-a]pyridine derivatives bio-conferences.org
2-AminoazinesVarious aldehydesVarious isocyanidesp-Toluenesulfonic acid3-Aminoimidazo[1,2-a]pyridine and pyrazine derivatives acs.org
2-AminopyridineBenzaldehydetert-Butyl isocyanideGd(OTf)3N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine nih.gov

Three-Component Coupling Reactions Involving 2-Aminopyridine, Aldehyde, and Alkyne

Another powerful three-component strategy for the synthesis of imidazo[1,2-a]pyridines involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a copper salt. prepchem.com The reaction pathway is thought to involve the initial formation of a propargylamine intermediate from the aldehyde, alkyne, and the exocyclic amino group of the 2-aminopyridine. This is followed by an intramolecular hydroamination, where the endocyclic pyridine nitrogen attacks the alkyne, leading to the formation of the imidazo[1,2-a]pyridine ring system. This method allows for the introduction of a substituent at the 2-position of the imidazo[1,2-a]pyridine core, depending on the alkyne used.

2-AminopyridineAldehydeAlkyneCatalystProductReference
2-AminopyridinesAromatic aldehydesPhenylacetyleneCu(II)-Ascorbate2-Phenyl-3-(arylmethyl)imidazo[1,2-a]pyridine derivatives prepchem.com
2-AminopyridinesAldehydesTerminal alkynesCopperImidazo[1,2-a]pyridine derivatives researchgate.net

Catalyst-Mediated Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Various catalyst-mediated approaches have been developed for the synthesis of imidazo[1,2-a]pyridines, including those bearing the 8-methyl-3-amino substitution pattern.

For instance, the synthesis of 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine has been reported via the hydrogenation of the corresponding 8-nitro derivative. organic-chemistry.org This reaction is carried out using a palladium on carbon (Pd/C) catalyst in methanol at room temperature. organic-chemistry.org This demonstrates a catalyst-mediated functional group transformation on a pre-formed imidazo[1,2-a]pyridine ring to introduce an amino group at the 8-position.

Iron-catalyzed reactions have also been employed for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. This method is noted for being simple and inexpensive. Furthermore, copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones provides another versatile route to this scaffold.

The development of novel catalytic systems continues to enhance the efficiency and scope of imidazo[1,2-a]pyridine synthesis. These advancements are critical for accessing new derivatives with potential applications in various fields.

Copper-Catalyzed Methodologies

Copper catalysis is a cornerstone in the synthesis of imidazo[1,2-a]pyridines, enabling a variety of transformations including oxidative cyclizations, multicomponent reactions, and C-H amidations. nih.govbeilstein-journals.org A common and effective strategy involves the copper(I)-catalyzed aerobic oxidative reaction between 2-aminopyridines and ketones or nitroolefins. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 2-aminopyridines with acetophenones using a Copper(I) iodide (CuI) catalyst proceeds via an aerobic oxidative pathway that is compatible with a broad range of functional groups. organic-chemistry.org Similarly, a one-pot procedure using CuBr as a catalyst allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, utilizing air as the terminal oxidant, which aligns with green chemistry principles. organic-chemistry.org

Three-component reactions catalyzed by copper offer a highly efficient route to complex, polysubstituted imidazo[1,2-a]pyridines in a single step. acs.orgnih.govrsc.org One such approach involves the reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones, which proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage process. nih.govrsc.org Another green approach utilizes a Cu(II)-ascorbate catalyst system in an aqueous micellar medium for the domino A³-coupling of 2-aminopyridine, an aldehyde, and an alkyne. acs.org

Furthermore, copper catalysts facilitate intramolecular C-H amidation and diamination reactions to form the fused heterocyclic system. beilstein-journals.orgacs.org The synthesis of 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one has been achieved through a copper-promoted intermolecular diamination of ynamides with 2-aminopyridines, using Cu(OTf)₂ as the catalyst. acs.org

Table 1: Examples of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Derivatives

Catalyst System Reactants Solvent Key Features Yield Reference
CuI / Air 2-Aminopyridine, Acetophenone - Aerobic oxidative synthesis Good organic-chemistry.org
CuBr / Air 2-Aminopyridine, Nitroolefin DMF One-pot, green oxidant Up to 90% organic-chemistry.org
CuSO₄·5H₂O / Sodium Ascorbate 2-Aminopyridine, Aldehyde, Alkyne Water (micellar) Green A³-coupling - acs.org
Cu(OTf)₂ Ynamide, 3-Methyl-2-aminopyridine Dioxane Intermolecular diamination 58% acs.org
Cu(I) complex on Fe₃O₄ 2-Aminopyridine, Aldehyde, Alkyne Water Heterogeneous, reusable catalyst - nih.gov

Iron-Catalyzed Transformations

Iron, being an abundant, cost-effective, and environmentally benign metal, has emerged as a powerful catalyst for C-N bond formation and other transformations in organic synthesis. nih.govresearchgate.net In the context of imidazo[1,2-a]pyridine synthesis, iron catalysts have been successfully employed in denitration reactions. A notable example is the iron(II)-catalyzed synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.orgorganic-chemistry.org This procedure, which typically uses iron(II) chloride (FeCl₂) in DMF at elevated temperatures, is simple, inexpensive, and tolerates a variety of functional groups. organic-chemistry.org

Iron catalysts also mediate aerobic oxidative cross-dehydrogenative coupling processes. For example, FeBr₃ can catalyze the functionalization of pre-formed 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes to produce 3-aroylimidazo[1,2-a]pyridine derivatives, with oxygen from the air serving as the primary oxidant. rsc.org The versatility of iron catalysis is further demonstrated by its role in facilitating C-H functionalization and a range of coupling reactions, which are fundamental to building molecular complexity. nih.govacs.org

Table 2: Examples of Iron-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Derivatives

Catalyst Reactants Solvent Key Features Yield Reference
FeCl₂ Aminopyridine, 2-Methyl-nitroolefin DMF Denitration reaction Moderate to Good organic-chemistry.org
FeBr₃ / Air 2-Arylimidazo[1,2-a]pyridine, Aldehyde Dioxane C-H functionalization, aerobic oxidation Good rsc.org
Iron Complexes Aryl halides, Nitrogen nucleophiles - General C-N bond formation - nih.gov

Silver-Catalyzed Approaches

Silver catalysts are particularly effective in promoting the cyclization of functionalized precursors to yield the imidazo[1,2-a]pyridine core. researchgate.net A widely used method is the silver-catalyzed cycloisomerization of readily available N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.netthieme-connect.com This transformation, often employing silver triflate (AgOTf) under mild conditions, proceeds via a 5-exo-dig cyclization mode to afford differently substituted 3-methylimidazo[1,2-a]pyridines with high regioselectivity and good yields. thieme-connect.com

In addition to cycloisomerization, silver catalysts can be used for other valuable transformations. For instance, an intramolecular aminooxygenation reaction catalyzed by silver has been developed to produce imidazo[1,2-a]pyridine-3-carbaldehydes. organic-chemistry.orgnih.gov This method highlights the ability of silver to mediate the incorporation of oxygen functionalities during the cyclization process. More complex catalytic systems have also been developed, such as a silver-mediated, palladium-catalyzed intramolecular C-H activation strategy, which provides a pathway to novel, fused imidazo[1,2-a]pyridine structures. rsc.org

Table 3: Examples of Silver-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Derivatives

Catalyst Reactants Solvent Key Features Yield Reference
AgOTf N-(prop-2-yn-1-yl)pyridin-2-amine MeCN Mild cycloisomerization 84-92% thieme-connect.com
Silver Catalyst Propargylamines MeCN Intramolecular aminooxygenation Moderate to Good nih.gov
AgOAc / Pd(OAc)₂ Imidazo[1,2-a]pyridine adducts - Intramolecular C-H activation - rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the synthesis of nitrogen-containing heterocycles, with applications in C-N bond formation through amidation and cross-coupling reactions. nih.govnih.govsyr.edu The synthesis of substituted imidazo[4,5-c]pyridines, a related isomer, has been achieved using a palladium-catalyzed amidation/cyclization strategy. nih.gov This highlights the potential of palladium catalysts to construct the core imidazole ring fused to a pyridine.

Tandem reactions promoted by a single palladium catalyst offer an efficient means to build complex molecular architectures. A sequential process involving an intermolecular Heck arylation of 2-vinyl imidazoles followed by an intramolecular aerobic oxidative C-H amination has been developed to assemble benzimidazo[1,2-a]quinolines, demonstrating a powerful one-pot strategy. rsc.org Palladium catalysts like Pd(dppf)Cl₂ are also employed in cross-coupling reactions to further functionalize the imidazo[1,2-a]pyridine scaffold after its initial formation. nih.gov Furthermore, palladium has been used in Sonogashira-cyclisation cascade reactions to generate a range of imidazopyridinium analogues. rsc.org

Table 4: Examples of Palladium-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Derivatives

Catalyst System Reactants Key Features Reference
Pd-catalyst 2-Chloro-3-amino-heterocycles Amidation/cyclization strategy syr.edufigshare.com
Pd(OAc)₂ / O₂ 2-Vinyl imidazole, Aryl halide Tandem Heck/oxidative amination rsc.org
Pd(dppf)Cl₂ Bromo-imidazo[1,2-a]pyridine, Boronic acid Suzuki cross-coupling nih.gov
Pd-catalyst 2-Aminopyridine, Terminal alkyne Sonogashira-cyclisation cascade rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign conditions, are increasingly influencing the design of synthetic routes. For imidazo[1,2-a]pyridines, this has led to the development of methods that utilize alternative energy sources like microwaves and employ sustainable solvents such as water.

Microwave-Assisted Syntheses

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.org The synthesis of 3-aminoimidazo[1,2-a]pyridine libraries has been significantly accelerated using microwave assistance in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.govmdpi.com In one study, a one-pot GBBR/CuAAC strategy to synthesize imidazo[1,2-a]pyridine-1,2,3-triazoles saw the reaction time for the initial GBBR step reduced from 8 hours under conventional heating to just 30 minutes with microwave heating, with a comparable yield. mdpi.com

Microwave-assisted, metal-free synthesis provides an even greener alternative. The amino benzannulation of aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines to afford 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines was achieved in good yields in just 10 minutes under microwave irradiation. organic-chemistry.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conditions Time Yield Reference
GBBR 60 °C (Conventional) 8 h 85% mdpi.com
GBBR 60 °C (Microwave) 30 min 89% mdpi.com
Amino Benzannulation 110 °C (Conventional) 12 h 82% organic-chemistry.org
Amino Benzannulation 110 °C (Microwave) 10 min 94% organic-chemistry.org

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic routes to imidazo[1,2-a]pyridines have been successfully adapted to aqueous conditions. rsc.org Remarkably, the synthesis of methylimidazo[1,2-a]pyridines can be achieved in water without the deliberate addition of any catalyst. organic-chemistry.orgnih.gov

A rapid, metal-free, and high-yielding approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions, which can be performed on a gram scale. rsc.orgallfordrugs.com This method offers a significant improvement over routes that require metal catalysts and undesirable organic solvents. rsc.org Furthermore, catalytic reactions have also been optimized for aqueous media. A copper-catalyzed three-component A³-coupling reaction proceeds efficiently in an aqueous solution of sodium dodecyl sulfate (SDS), which forms micelles that help to solubilize the organic reactants. acs.org The use of a heterogeneous copper catalyst supported on magnetic nanoparticles also allows for the synthesis to be performed in water, with the added benefit of easy catalyst recovery and reuse. nih.gov

Table 6: Examples of Imidazo[1,2-a]pyridine Synthesis in Aqueous Medium

Method Catalyst / Reagent Key Features Yield Reference
One-step Synthesis NaHCO₃ Reaction of pyridinium and thiouronium salts Moderate to Excellent rsc.org
Cycloisomerization NaOH Metal-free, ambient conditions Quantitative rsc.orgallfordrugs.com
A³-Coupling Cu(II)-ascorbate / SDS Domino reaction in micellar media - acs.org
Three-Component Reaction MNP@BiimCu Heterogeneous, reusable catalyst - nih.gov
Hydroamination None Catalyst-free Good nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for generating libraries of imidazo[1,2-a]pyridine derivatives, facilitating high-throughput screening and drug discovery efforts. A versatile method has been developed for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides. This approach begins with a polymer-bound 2-aminonicotinate. The synthesis proceeds through the treatment of the polymer-bound amine with various α-haloketones to construct the imidazo[1,2-a]pyridine core. Subsequent halogenation at the C3-position can be performed, further diversifying the scaffold. The final derivatives are cleaved from the solid support using an excess of primary or secondary amines, which simultaneously form the C8-carboxamide moiety. Purification is streamlined by employing solid-supported liquid-liquid extraction (SLE) to remove excess amines.

This methodology allows for the creation of a diverse library of compounds by varying the α-haloketone and the final amine used for cleavage, demonstrating the modularity of solid-phase techniques.

Table 1: Examples of Imidazo[1,2-a]pyridine-8-carboxamides via Solid-Phase Synthesis

Starting α-HaloketoneCleavage AmineResulting C2-SubstituentResulting C8-Carboxamide
2-Bromo-1-phenylethan-1-oneN,N-DiisopropylaminePhenylN,N-Diisopropylcarboxamide
3-Bromobutan-2-oneCyclohexylamineMethylN-Cyclohexylcarboxamide
2-Chloro-1-phenylethan-1-oneN,N-DiethylaminePhenylN,N-Diethylcarboxamide
3-Chloropentan-2-oneN-ButylamineMethylN-Butylcarboxamide

Oxidant-Free and Catalyst-Free Protocols

The development of synthetic protocols that eliminate the need for catalysts and external oxidants is a key goal in green chemistry. For imidazo[1,2-a]pyridines, several such methods have been established. One notable approach involves a three-component, decarboxylative reaction between an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to achieve C3-functionalization. This reaction proceeds without a catalyst, offering a direct way to introduce aryl or alkyl groups at the C3 position.

Another significant advancement is the microwave-assisted, solvent- and catalyst-free condensation of 2-aminopyridines with α-bromoketones. researchgate.net This method is characterized by its speed, clean reaction profile, high yields, and simple workup, making it an environmentally benign alternative to traditional methods. researchgate.net The reaction proceeds efficiently at elevated temperatures (e.g., 60°C) under microwave irradiation, demonstrating that thermal energy alone is sufficient to drive the cyclization.

Furthermore, catalyst-free cascade reactions have been developed for synthesizing 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and reagents like 1-bromo-2-phenylacetylene. These protocols highlight the increasing feasibility of constructing the imidazo[1,2-a]pyridine scaffold under minimalist conditions.

Stereoselective Synthesis of 8-Methylimidazo[1,2-a]pyridine Analogues

While the synthesis of racemic imidazo[1,2-a]pyridines is well-established, the development of stereoselective methods to control the three-dimensional arrangement of substituents is a more recent and challenging frontier. A significant breakthrough in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.govresearchgate.net

This approach utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net The reaction involves the condensation of a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.net The strategic placement of a hydrogen-bonding donor group on the 6-aryl substituent of the aminopyridine is crucial for achieving high levels of stereoselectivity. nih.govresearchgate.net This methodology provides access to a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities (e.e.). nih.govresearchgate.net

The versatility of this method has been demonstrated by varying all three components—the aminopyridine, the aldehyde, and the isocyanide—to produce a diverse library of chiral molecules. nih.gov This asymmetric GBB reaction represents a powerful tool for accessing previously underexplored chiral chemical space within the imidazo[1,2-a]pyridine class. nih.gov

Table 2: Key Features of Asymmetric GBB Reaction for Axially Chiral Imidazo[1,2-a]pyridines nih.govresearchgate.net

FeatureDescription
Reaction Type Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Catalyst Chiral Phosphoric Acid (e.g., BINOL- or SPINOL-derived)
Key Substrate Feature 6-Aryl-2-aminopyridine with a remote hydrogen-bonding donor
Stereochemical Outcome High enantioselectivity for axially chiral atropisomers
Product Diversity Achieved by varying aldehyde, isocyanide, and aminopyridine components

Functionalization Strategies at Specific Positions of the 8-Methylimidazo[1,2-a]pyridine Core

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Therefore, regioselective functionalization is of paramount importance for developing analogues with tailored properties. nih.gov

C3-Position Functionalization

The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization due to its high electron density, making it susceptible to electrophilic attack. organic-chemistry.org A vast array of synthetic methods has been developed to introduce diverse functional groups at this position. organic-chemistry.orgmdpi.com

C3-Amination: Direct amination of the C3-H bond can be achieved using sources like diphenylsulfonimide with an oxidant like diacetoxyiodobenzene (PIDA), often under metal-free conditions. nih.gov

C3-Alkylation and Arylation: Friedel-Crafts-type reactions and radical-mediated processes can introduce alkyl and aryl groups. For instance, the reaction with β-nitrostyrenes or the use of tosylmethyl isocyanide (TosMIC) provides routes to C3-alkylated products. organic-chemistry.org Iron-catalyzed aerobic oxidative coupling with aryl aldehydes can lead to 3-aroylimidazo[1,2-a]pyridines. acs.org

C3-Carbonylation: Ester groups can be introduced at the C3 position via alkoxycarbonylation reactions, for example, by using carbazates under visible light with a photocatalyst. nih.gov

C3-Sulfenylation and Selenation: C-S and C-Se bonds can be formed through visible-light-induced reactions with thiols or diorganoyl diselenides, respectively, often employing photoredox catalysts like rose bengal or erythrosine B. rsc.org

C3-Halogenation: Direct halogenation at the C3 position is readily accomplished using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

These strategies provide a comprehensive toolkit for elaborating the C3 position, which is critical for modulating the pharmacological profile of these compounds. organic-chemistry.orgmdpi.com

C8-Position Functionalization

Functionalization at the C8 position is less common than at C3 but is crucial for certain biological activities. The primary strategies involve starting with a pre-functionalized pyridine ring or employing directed C-H activation.

A prevalent method involves the synthesis of 8-carboxamido derivatives. This is often achieved through palladium-catalyzed aminocarbonylation of 8-iodoimidazo[1,2-a]pyridines. The 8-iodo substrates are prepared by the condensation of 3-iodo-2-aminopyridine with chloroacetaldehyde. This palladium-catalyzed approach allows for the introduction of a wide variety of amide functionalities by selecting different amine nucleophiles.

As mentioned previously, solid-phase synthesis provides another efficient route to C8-carboxamides, where the amide bond is formed during the cleavage step from the resin. This method is particularly useful for generating compound libraries for screening purposes.

Other Ring Substitutions

While C3 and C8 are key functionalization sites, modifications at other positions of the pyridine ring (C5, C6, C7) also play a role in fine-tuning molecular properties. nih.gov These substitutions are typically introduced by starting with an appropriately substituted 2-aminopyridine.

For example, 6-chloro or 6-bromo derivatives can be synthesized by starting with 5-chloro- or 5-bromo-2-aminopyridine. Similarly, methyl groups or other substituents can be present on the initial aminopyridine ring and carried through the cyclization process. Palladium-catalyzed carbonylation has also been applied to 6-iodo derivatives to introduce carboxamide groups at the C6 position, demonstrating that this strategy is not limited to C8. The synthesis of diverse analogues often involves the initial synthesis of a substituted 2-aminopyridine, which then undergoes cyclization to form the desired substituted imidazo[1,2-a]pyridine core.

Mechanistic Investigations of Reactions Involving 8 Methylimidazo 1,2 a Pyridin 3 Amine

Reaction Mechanism Elucidation for Imidazo[1,2-a]pyridine (B132010) Formation

The formation of the 3-amino-imidazo[1,2-a]pyridine core, including the 8-methyl substituted variant, is most prominently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.orgnih.gov This powerful reaction brings together a 2-amino-pyridine, an aldehyde, and an isocyanide in a single pot to construct the fused heterocyclic system. For the synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine, the reaction would commence with 2-amino-3-methylpyridine (B33374).

The generally accepted mechanism for the GBB reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine (B139424) derivative with an aldehyde to form a Schiff base intermediate (an imine). nih.gov The subsequent key step involves the nucleophilic attack of the isocyanide on the protonated Schiff base. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine (B92270) ring attacks the electrophilic carbon of the intermediate formed from the isocyanide addition. The reaction culminates in an aromatization step, typically through a nih.govsciforum.net-proton shift, to yield the stable 3-amino-imidazo[1,2-a]pyridine product. beilstein-journals.org The GBB reaction can be catalyzed by various Brønsted or Lewis acids, with scandium triflate being a notable example. nih.gov

Table 1: Catalysts and Conditions for Groebke-Blackburn-Bienaymé Reaction

Catalyst Solvent(s) Temperature (°C) Reaction Time Reference
p-Toluenesulfonic acid (p-TsA·H₂O) Methanol/Dichloromethane (1:1) 50 1 h nih.gov
Scandium triflate (Sc(OTf)₃) Methanol 50 1 h nih.gov
Perchloric acid (HClO₄) Methanol Room Temperature Not Specified beilstein-journals.org
Ammonium (B1175870) chloride (NH₄Cl) Ethanol Microwave 30 min mdpi.com

Role of Intermediates in Synthesis Pathways

The synthesis of this compound via the GBB reaction proceeds through several key transient species. The initial formation of the Schiff base from 2-amino-3-methylpyridine and an aldehyde is a critical step that generates the electrophilic center for the subsequent isocyanide attack.

Following the addition of the isocyanide, a crucial intermediate is formed which can be described as a nitrilium ion or a related species that is highly electrophilic. This intermediate is poised for the subsequent intramolecular cyclization. In some variations of imidazo[1,2-a]pyridine synthesis, N-acyliminium ions serve as key electrophilic intermediates that undergo intramolecular cyclization. arkat-usa.org These highly reactive species are typically generated from α-hydroxyamides or related precursors and readily react with nucleophilic partners. In the context of the GBB reaction, the intermediate formed after isocyanide addition shares characteristics with N-acyliminium ions, facilitating the ring-closing step. The stability and reactivity of these intermediates are often influenced by the specific substituents on the starting materials and the reaction conditions employed. For instance, industrial process development for similar scaffolds has relied on FTIR analysis to gain mechanistic insights into the formation and consumption of key intermediates. organic-chemistry.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

While the GBB reaction is typically acid-catalyzed, metal-mediated transformations, particularly those involving palladium and copper, are instrumental in the functionalization of the imidazo[1,2-a]pyridine core, including at the 8-position. These reactions often proceed through well-defined catalytic cycles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are employed to introduce substituents at various positions of the imidazo[1,2-a]pyridine ring. A general catalytic cycle for a palladium-catalyzed C-H arylation, for instance, would typically involve the following steps:

C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the imidazo[1,2-a]pyridine substrate and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. For 8-substituted derivatives, this activation can be directed to other positions on the ring.

Oxidative Addition: If an aryl halide is used as the coupling partner, the Pd(II) palladacycle can undergo oxidative addition to form a Pd(IV) intermediate. Alternatively, in some cycles, the initial catalyst is Pd(0), which undergoes oxidative addition with the aryl halide to form a Pd(II) species.

Reductive Elimination: The two organic fragments (the imidazo[1,2-a]pyridine and the aryl group) are then coupled in a reductive elimination step from the palladium center, forming the C-C bond and regenerating a lower-valent palladium species (e.g., Pd(II) or Pd(0)).

Catalyst Regeneration: The palladium catalyst is then regenerated to its active state to re-enter the catalytic cycle.

Copper-catalyzed reactions, such as the Chan-Lam or Ullmann-type couplings, are also utilized for the synthesis and functionalization of imidazo[1,2-a]pyridines. These reactions are particularly useful for forming C-N and C-O bonds. A proposed mechanism for a copper-catalyzed synthesis might involve the coordination of the copper catalyst to the reactants, facilitating the key bond-forming steps through various oxidation states of copper (e.g., Cu(I), Cu(II), Cu(III)).

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a reaction sequence. While specific deuterium labeling studies on this compound were not found in the reviewed literature, studies on related pyridine systems demonstrate the utility of this method.

For instance, in base-catalyzed deuteration of pyridyl phosphonium (B103445) and ammonium salts, the incorporation of deuterium from a deuterated solvent (like DMSO-d₆) at specific positions on the pyridine ring provides direct evidence for the site of proton abstraction and the relative acidity of different C-H bonds. nih.gov Such studies can help to validate or refute proposed mechanisms by confirming the involvement of specific intermediates, such as carbanions or ylides.

In the context of the GBB reaction, a deuterium labeling experiment could involve using a deuterated aldehyde (R-CDO) or conducting the reaction in a deuterated solvent like methanol-d₄. The position and extent of deuterium incorporation in the final this compound product would provide valuable information about the reversibility of certain steps and the mechanism of the final aromatization, particularly the nih.govsciforum.net-proton shift.

Intramolecular Cyclization Mechanisms

The formation of the fused bicyclic imidazo[1,2-a]pyridine ring system inherently relies on an intramolecular cyclization step. In the GBB synthesis of this compound, this is the crucial ring-closing event. After the initial condensation and isocyanide addition, an intermediate is generated where the pyridine nitrogen can act as an intramolecular nucleophile.

The mechanism involves the attack of the lone pair of electrons on the endocyclic nitrogen of the 3-methylpyridine (B133936) moiety onto the electrophilic carbon of the activated isocyanide-adduct. arkat-usa.org This step is a 5-exo-dig cyclization, which is generally a favored process according to Baldwin's rules. The resulting cyclic intermediate then undergoes a proton transfer or rearrangement to achieve aromatization, leading to the stable imidazo[1,2-a]pyridine core.

Alternative synthetic routes to the imidazo[1,2-a]pyridine skeleton also feature key intramolecular cyclization steps. For example, the reaction of 2-aminopyridines with α-haloketones proceeds via an initial N-alkylation followed by an intramolecular condensation. Another approach involves the cyclization of N-acyliminium ions tethered to a pyridine ring, where the pyridine acts as the nucleophile to close the ring. beilstein-journals.org The regioselectivity of these cyclizations is often influenced by the electronic properties of substituents on the pyridine ring.

Computational and in Silico Studies of 8 Methylimidazo 1,2 a Pyridin 3 Amine

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and interaction patterns of small molecule ligands with biological macromolecules, typically proteins. While specific molecular docking studies exclusively focused on 8-methylimidazo[1,2-a]pyridin-3-amine are not extensively documented in publicly available literature, numerous studies on closely related imidazo[1,2-a]pyridine (B132010) derivatives provide a strong basis for understanding its potential interactions.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors for a variety of biological targets. For instance, various analogues have been docked into the active sites of enzymes such as cyclooxygenase-2 (COX-2), microtubule affinity regulating kinase 4 (MARK4), and farnesyl diphosphate (B83284) synthase. nih.govnih.gov In these studies, the imidazo[1,2-a]pyridine core typically forms crucial interactions with the protein's active site. The nitrogen atom at position 1 often acts as a hydrogen bond acceptor, while the fused ring system can engage in π-π stacking and hydrophobic interactions with aromatic and nonpolar residues.

The presence of the 8-methyl group on the pyridine (B92270) ring of this compound can influence its binding affinity and selectivity. This small alkyl group can occupy a specific hydrophobic pocket within the target's binding site, potentially enhancing binding affinity through favorable van der Waals interactions. Furthermore, the 3-amino group is a key functional group that can participate in hydrogen bonding interactions as a donor, further anchoring the ligand within the active site. The combination of these features suggests that this compound has the potential to be a versatile ligand for a range of biological targets.

A study on phenothiazine-containing imidazo[1,2-a]pyridine derivatives as inhibitors of MARK4 protein demonstrated the importance of substitutions on the imidazo[1,2-a]pyridine core for inhibitory potential. nih.gov Molecular docking of these compounds revealed key interactions within the ATP-binding pocket of the kinase. Similarly, novel imidazo[1,2-a]pyridine hybrids have been synthesized and docked against human leukotriene A4 hydrolase (LTA4H), showing strong binding affinities and interactions with key active site residues. chemmethod.com

Virtual Screening for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. An innovative pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.orggriffith.edu.auresearchgate.net This collaborative effort involved probing five proprietary pharmaceutical company libraries, which led to a rapid expansion of the hit chemotype.

The initial findings from these virtual screening rounds were significant. It was observed that at least five positions around the imidazo[1,2-a]pyridine core, including position 8, could tolerate chemical modifications while retaining anti-leishmanial activity. nih.gov This finding is particularly relevant for this compound, as it suggests that the methyl group at the 8-position is not detrimental to its potential activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. The screening successfully improved the antiparasitic activity and the selectivity index of the initial hits. nih.govrsc.orggriffith.edu.auresearchgate.net

The success of this virtual screening campaign highlights the utility of the imidazo[1,2-a]pyridine scaffold as a promising starting point for the development of new anti-leishmanial drugs. The tolerance for substitution at the 8-position opens up avenues for further optimization of the pharmacokinetic and pharmacodynamic properties of this class of compounds.

Interactive Table: Virtual Screening of Imidazo[1,2-a]pyridine Library for Visceral Leishmaniasis

ParameterDescriptionFindingReference
Screening Type Ligand-based virtual screeningPerformed against five proprietary compound collections. nih.gov
Initial Hit An imidazo[1,2-a]pyridine derivativeValidated and explored for visceral leishmaniasis. nih.govrsc.orggriffith.edu.auresearchgate.net
Key Finding Tolerated Substitution PositionsPositions 2, 3, 6, 7, and 8 of the core tolerated changes while retaining anti-leishmanial activity. nih.gov
Outcome Improved Activity and SelectivityThe virtual screening effort led to the identification of compounds with improved antiparasitic activity and selectivity. nih.govrsc.orggriffith.edu.auresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

While a specific QSAR study for this compound was not found, a study on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents provides a relevant example of how QSAR can be applied to this scaffold. openpharmaceuticalsciencesjournal.com In this study, a 3D-QSAR model was developed for a set of thirty-eight compounds with inhibitory activity against Mycobacterium tuberculosis. The model was generated using a common pharmacophore hypothesis, which consisted of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com

The resulting 3D-QSAR model showed good statistical significance, with a correlation coefficient (R²) of 0.9181 for the training set and a cross-validation correlation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.com This indicates that the model has good predictive power. The study highlighted the importance of specific structural features for the antimycobacterial activity of these compounds. Such models can be used to guide the design of new, more potent imidazo[1,2-a]pyridine derivatives. For this compound, a similar QSAR study could be conducted to understand how the 8-methyl and 3-amino groups contribute to its activity against a particular biological target.

Interactive Table: 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamide Analogues

ParameterValue/DescriptionReference
Number of Compounds 38 openpharmaceuticalsciencesjournal.com
Training Set Size 27 openpharmaceuticalsciencesjournal.com
Test Set Size 11 openpharmaceuticalsciencesjournal.com
Pharmacophore Hypothesis HHPRR (1 positive, 2 hydrophobic, 2 aromatic rings) openpharmaceuticalsciencesjournal.com
R² (Training Set) 0.9181 openpharmaceuticalsciencesjournal.com
Q² (Test Set) 0.6745 openpharmaceuticalsciencesjournal.com
RMSE (Test Set) 0.65 openpharmaceuticalsciencesjournal.com
Pearson-R (Test Set) 0.8427 openpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In drug discovery, MD simulations can provide insights into the conformational flexibility of a ligand, its binding stability to a target protein, and the nature of the interactions over time.

A study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents included molecular dynamics simulations to investigate the stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com The simulations were performed on the docked complex of the most potent molecule with its target, pantothenate synthetase, for a duration of 1.2 nanoseconds. The results showed that the complex was stable throughout the simulation, with an acceptable root-mean-square deviation (RMSD) value of less than 3 Å. openpharmaceuticalsciencesjournal.com This stability suggests a strong and persistent binding of the ligand to the active site.

DFT-based Mechanistic Analysis for Synthetic Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In organic chemistry, DFT calculations are frequently used to study reaction mechanisms, predict reaction outcomes, and understand the factors that control reactivity and selectivity.

The synthesis of imidazo[1,2-a]pyridines can be achieved through various routes. One-pot multicomponent reactions are often favored for their efficiency and atom economy. A study reported the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine (B1605772) from a lignin (B12514952) β-O-4 model compound in the presence of pyridine, iodine, and a palladium on carbon (Pd/C) catalyst. nih.gov While this study did not explicitly report a DFT analysis of the reaction mechanism, DFT calculations could be a powerful tool to elucidate the intricate steps involved.

Furthermore, DFT has been employed to investigate the electronic properties of imidazo[1,2-a]pyridine derivatives, such as their frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential (MEP). nih.gov These calculations can provide insights into the reactivity and potential interaction sites of the molecule.

Advanced Analytical Techniques in the Research of 8 Methylimidazo 1,2 a Pyridin 3 Amine

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 8-Methylimidazo[1,2-a]pyridin-3-amine, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the imidazo[1,2-a]pyridine (B132010) core exhibit characteristic chemical shifts. The methyl group protons at the C-8 position typically appear as a singlet in the upfield region, while the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings resonate at distinct downfield shifts. The protons of the amine group at C-3 can appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon of the methyl group (C-8) shows a characteristic signal in the aliphatic region. The carbons of the fused heterocyclic rings appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substitution pattern. The chemical shifts for related imidazo[1,2-a]pyridine structures provide a reference for assigning the signals of the title compound. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,2-a]pyridine Derivatives Data below is representative for the core structure and similar derivatives. Specific shifts for this compound may vary.

NucleusPosition/GroupExpected Chemical Shift (δ, ppm)Description
¹H NMRH-5~8.72Doublet
H-7~8.01-8.09Multiplet
H-6~7.63Triplet
-CH₃ (at C-8)~2.61Singlet
-NH₂ (at C-3)VariableBroad Singlet
¹³C NMRC-2~133.0Aromatic
C-3~117.6Aromatic
C-5~139.5Aromatic
C-6~112.2Aromatic
C-7~97.9Aromatic
-CH₃ (at C-8)~10.5Aliphatic

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum reveals key vibrational frequencies. The presence of the primary amine (-NH₂) group at the C-3 position is confirmed by characteristic N-H stretching bands. Aromatic C-H and C=C/C=N stretching vibrations confirm the fused heterocyclic ring system. The synthesis of related 3-aminoimidazo[1,2-a]pyridine compounds is confirmed using IR spectroscopy. nih.gov

Table 2: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3250N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic Ring
1650-1500C=C and C=N StretchAromatic Ring
1650-1550N-H BendPrimary Amine (-NH₂)
746N-H Bend (out-of-plane)Amine Group researchgate.net
680C-Br Stretch (for bromo-derivatives)Example of Halogen Stretch researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (Molecular Formula: C₈H₉N₃), HRMS is used to confirm the molecular weight with high precision, typically to four or five decimal places. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Predicted data for the protonated molecule [M+H]⁺ is readily available. uni.lu Experimental data from related structures confirms the utility of this method. rsc.org

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/zReference
[M+H]⁺148.0869N/A (Predicted) uni.lu
[M+Na]⁺170.0689N/A (Predicted) uni.lu

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for both the analysis and purification of imidazo[1,2-a]pyridine derivatives. nih.gov The purity of synthesized compounds can be confirmed by reversed-phase HPLC (RP-HPLC). nih.gov A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. nih.govunimi.it The retention time from the HPLC provides a measure of the compound's identity under specific conditions, while the coupled mass spectrometer confirms the molecular weight of the eluting compound, providing an additional layer of confirmation. This technique is also used to determine the radiochemical purity of labeled derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. nih.gov In the synthesis of this compound and its analogs, TLC is used to observe the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the components separate based on their polarity. rsc.orgtci-thaijo.org The retention factor (Rf) value is characteristic for a given compound in a specific eluent and can be used to identify the product spot. Visualization is typically achieved under UV light.

Crystallographic Analysis (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For compounds within the imidazo[1,2-a]pyridine class, this technique provides unequivocal proof of structure, including the precise location of the methyl group and the amine substituent on the fused ring system.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This analysis yields critical information such as bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not widely published, studies on analogous imidazo[1,2-a]pyridine derivatives demonstrate the power of this technique. For instance, X-ray diffraction has been used to determine the relative stereochemistry of complex molecules containing the imidazo[1,2-a]pyridine skeleton. acs.org In other research, single-crystal X-ray diffraction analysis was a key step in characterizing a series of newly synthesized imidazo[1,2-a]pyridine derivatives, confirming their chemical structures alongside other spectroscopic methods. nih.gov Powder X-ray Diffraction (PXRD) is another valuable technique used to confirm the phase purity of a synthesized crystalline material. acs.org

The data obtained from crystallographic analysis is fundamental for understanding structure-activity relationships, validating computational models, and confirming the outcome of synthetic chemical pathways.

Purity and Identity Confirmation in Research Materials

Ensuring the purity and confirming the identity of a research compound like this compound are critical prerequisites for any subsequent biological or chemical study. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural elucidation of organic molecules. For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a distinct signal for the methyl group protons. The chemical shifts, splitting patterns (coupling), and integration values of these signals provide a detailed map of the proton environment. nih.govmdpi.com ¹³C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom appearing as a separate signal. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₈H₉N₃ for the target compound). mdpi.comuni.lu Fragmentation patterns observed in the mass spectrum can also offer further structural clues.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of a compound. The sample is passed through a column, and its components are separated based on their affinity for the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks. rsc.org

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of reactions and to get a preliminary indication of a sample's purity. nih.gov

The table below summarizes the key analytical techniques used for identity and purity confirmation.

TechniquePurposeInformation Obtained
¹H NMR Identity ConfirmationProvides information on the number, environment, and connectivity of protons.
¹³C NMR Identity ConfirmationReveals the carbon framework of the molecule. nih.gov
HRMS Identity & PurityDetermines the exact molecular weight and helps confirm the molecular formula. mdpi.com
HPLC Purity AssessmentSeparates components of a mixture to quantify the purity of the target compound. rsc.org

These techniques, when used in concert, provide a comprehensive characterization of the research material, ensuring that subsequent experiments are conducted on a well-defined chemical entity.

Application of Deuterium (B1214612) Labeling in Analytical Studies

Deuterium (²H or D) labeling, the substitution of a hydrogen atom with its heavier, stable isotope, is a powerful tool in the analytical study of organic molecules, including heterocyclic amines like this compound. This substitution has minimal impact on the molecule's geometry and chemical properties but significantly alters its mass and the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The primary applications of deuterium labeling in analytical studies are:

Internal Standards for Mass Spectrometry: One of the most common uses of deuterated compounds is as internal standards for quantitative analysis by mass spectrometry (e.g., LC-MS). nih.gov A known amount of the deuterated analogue of the analyte (e.g., d₃-8-Methylimidazo[1,2-a]pyridin-3-amine) is added to the sample. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar extraction efficiency and ionization response in the mass spectrometer. However, due to its higher mass, it is easily distinguished from the analyte. This allows for highly accurate quantification by correcting for any sample loss or variation in instrument response.

Metabolic Stability Studies: The C-D bond is stronger and broken more slowly than a C-H bond in enzyme-catalyzed reactions. nih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is exploited to study drug metabolism. researchgate.net By selectively replacing hydrogens at potential sites of metabolic oxidation (e.g., the methyl group) with deuterium, researchers can slow down the metabolic process. nih.gov Comparing the metabolic fate of the deuterated versus the non-deuterated compound in microsomal stability assays can help identify the primary sites of metabolism and predict the compound's in vivo half-life. nih.gov This information is crucial in drug discovery for designing molecules with improved pharmacokinetic profiles. researchgate.netresearchgate.net

The table below illustrates the principle of the kinetic isotope effect.

BondBond Energy (approx. kJ/mol)Reaction RateApplication in Analytical Studies
C-H 413FasterRepresents the natural, non-labeled compound's metabolic rate.
C-D 420SlowerUsed to probe metabolic pathways and enhance metabolic stability. nih.gov

Q & A

Q. What synthetic strategies are effective for preparing 8-methylimidazo[1,2-a]pyridin-3-amine derivatives, and how can reaction conditions be optimized?

A common approach involves a three-component Groebke-Blackburn-Bienaymé (GBB) reaction using 2-amino-3-methylpyridine, aldehydes, and isocyanides. For example, α-bromo-4-(methylsulfonyl)acetophenone reacts with p-toluidine in anhydrous methanol under NaHCO₃ catalysis to form an intermediate ketone, which undergoes cyclization with 2-amino-3-methylpyridine in isopropyl alcohol at 80°C . Optimization includes adjusting catalysts (e.g., ZnI₂ for regioselectivity) and reaction time (4–24 hours). Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can structural characterization of this compound derivatives be systematically validated?

Combine ¹H/¹³C NMR for confirming substituent environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and HRMS for molecular ion validation. For crystallographic analysis, use WinGX/ORTEP to resolve anisotropic displacement ellipsoids and hydrogen bonding networks, as demonstrated for imidazo[1,2-a]pyridine-ENR enzyme complexes . DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental NMR shifts .

Q. What in vitro assays are suitable for initial biological screening of these compounds?

Prioritize COX-1/COX-2 inhibition assays (via fluorometric or ELISA kits) to evaluate anti-inflammatory potential, as substituents like 4-(methylsulfonyl)phenyl enhance COX-2 selectivity (IC₅₀ = 0.07 μM) . For antimicrobial activity, use MIC assays against S. aureus or E. coli, with MTT-based cytotoxicity counterscreens on HEK-293 cells .

Advanced Research Questions

Q. How do C-8 methyl substituents influence COX-2 selectivity compared to other positions (e.g., C-3 or C-2)?

The C-8 methyl group introduces steric hindrance that disrupts COX-1 binding while allowing COX-2 interaction due to its larger active site. In contrast, C-3 modifications (e.g., morpholine or phenylamino groups) directly modulate potency via hydrogen bonding with COX-2 residues (e.g., Arg120). For example, C-3 morpholine derivatives achieve selectivity indices >200, while C-8 methyl analogs show moderate selectivity (SI = 10–50) .

Q. What computational methods resolve contradictions in SAR data for imidazo[1,2-a]pyridine derivatives?

Contradictions (e.g., fluorine substituents reducing COX-2 activity despite electronegativity) can be addressed via molecular docking (AutoDock Vina) and MD simulations (GROMACS) . These reveal that fluorine’s small size permits unfavorable hydrophobic interactions in COX-2’s hydrophilic subpocket, whereas bulkier groups (e.g., SO₂Me) stabilize binding . Free energy perturbation (FEP) quantifies substituent contributions to binding affinity .

Q. How can high-throughput synthesis (HTS) be integrated with DNA-encoded library (DEL) technology for lead optimization?

Use Suzuki-Miyaura coupling to diversify 5-arylimidazo[1,2-a]pyridin-3-amine scaffolds, followed by GBB reactions under mild conditions (room temperature, aqueous buffer) compatible with DNA tags. Post-synthesis, screen DELs against targets like menin (PDB: 6S2K) using SPR or fluorescence polarization, retaining enzymatic ligation compatibility .

Q. What strategies mitigate toxicity in anticonvulsant imidazo[1,2-a]pyridine derivatives?

Replace lipophilic groups (e.g., 2,4,4-trimethylpentan-2-yl) with polar moieties (e.g., oxolan-3-yl) to reduce log P values from 5.3 to 3.5, minimizing neurotoxicity. Validate via Rotarod assays (100 mg/kg dose) and hepatic microsomal stability tests .

Methodological Considerations for Data Interpretation

Q. How to analyze conflicting data on substituent effects in enzyme inhibition?

  • Step 1: Compare steric/electronic profiles using Hammett constants (σ) and Taft steric parameters (Es) .
  • Step 2: Validate via mutagenesis studies (e.g., COX-2 Arg120Ala mutation) to isolate substituent-enzyme interactions.
  • Step 3: Cross-reference with X-ray crystallography (e.g., PDB: 6S2K) to identify binding pose discrepancies .

Q. What statistical frameworks are robust for SAR modeling?

Apply multivariate PLS regression to correlate descriptors (e.g., log P, polar surface area) with bioactivity. For nonlinear relationships, use random forest models or neural networks trained on datasets >200 compounds .

Critical Research Gaps

  • Mechanistic ambiguity in COX-2 selectivity of C-8 methyl vs. C-3 pharmacophores.
  • Limited in vivo pharmacokinetic data for derivatives with high in vitro potency.
  • Need for cryo-EM structures of imidazo[1,2-a]pyridine complexes with membrane-bound targets (e.g., ion channels).

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Reactant of Route 1
8-Methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
8-Methylimidazo[1,2-a]pyridin-3-amine

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